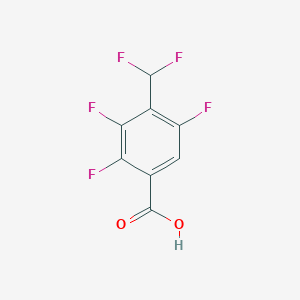![molecular formula C13H17NO2 B2740352 N-[(1R)-1-(4-Methoxy-3-methylphenyl)ethyl]prop-2-enamide CAS No. 2361608-44-6](/img/structure/B2740352.png)
N-[(1R)-1-(4-Methoxy-3-methylphenyl)ethyl]prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(1R)-1-(4-Methoxy-3-methylphenyl)ethyl]prop-2-enamide, also known as MPPA, is a chemical compound that has recently gained attention in scientific research due to its potential therapeutic properties. MPPA is a derivative of the natural compound, curcumin, which is found in turmeric.
科学研究应用
N-[(1R)-1-(4-Methoxy-3-methylphenyl)ethyl]prop-2-enamide has been found to have potential therapeutic properties in various scientific research studies. It has been shown to have anti-inflammatory and anti-cancer properties. N-[(1R)-1-(4-Methoxy-3-methylphenyl)ethyl]prop-2-enamide has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to reduce inflammation in animal models of inflammation.
作用机制
The mechanism of action of N-[(1R)-1-(4-Methoxy-3-methylphenyl)ethyl]prop-2-enamide is not fully understood. However, it has been proposed that N-[(1R)-1-(4-Methoxy-3-methylphenyl)ethyl]prop-2-enamide may inhibit the NF-κB pathway, which is involved in inflammation and cancer cell growth. N-[(1R)-1-(4-Methoxy-3-methylphenyl)ethyl]prop-2-enamide may also activate the p53 pathway, which is involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
N-[(1R)-1-(4-Methoxy-3-methylphenyl)ethyl]prop-2-enamide has been found to have various biochemical and physiological effects. It has been found to reduce the expression of pro-inflammatory cytokines, such as TNF-α and IL-6. N-[(1R)-1-(4-Methoxy-3-methylphenyl)ethyl]prop-2-enamide has also been found to induce apoptosis in cancer cells. In addition, N-[(1R)-1-(4-Methoxy-3-methylphenyl)ethyl]prop-2-enamide has been found to have antioxidant properties, which may protect cells from oxidative damage.
实验室实验的优点和局限性
One advantage of using N-[(1R)-1-(4-Methoxy-3-methylphenyl)ethyl]prop-2-enamide in lab experiments is that it is a relatively stable compound that can be easily synthesized. N-[(1R)-1-(4-Methoxy-3-methylphenyl)ethyl]prop-2-enamide is also relatively non-toxic, which makes it a good candidate for in vitro and in vivo studies. However, one limitation of using N-[(1R)-1-(4-Methoxy-3-methylphenyl)ethyl]prop-2-enamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of studies.
未来方向
There are many future directions for research on N-[(1R)-1-(4-Methoxy-3-methylphenyl)ethyl]prop-2-enamide. One direction is to further investigate its mechanism of action. Another direction is to investigate its potential therapeutic properties in various diseases, such as cancer and inflammatory diseases. Additionally, future research could investigate the pharmacokinetics and pharmacodynamics of N-[(1R)-1-(4-Methoxy-3-methylphenyl)ethyl]prop-2-enamide, which could help to optimize its use in clinical settings.
Conclusion:
In conclusion, N-[(1R)-1-(4-Methoxy-3-methylphenyl)ethyl]prop-2-enamide is a chemical compound that has potential therapeutic properties. Its synthesis method is relatively simple, and it has been found to have anti-inflammatory and anti-cancer properties. While its mechanism of action is not fully understood, it has been proposed to inhibit the NF-κB pathway and activate the p53 pathway. N-[(1R)-1-(4-Methoxy-3-methylphenyl)ethyl]prop-2-enamide has various biochemical and physiological effects, and it is relatively non-toxic. Future research could investigate its mechanism of action, potential therapeutic properties, and pharmacokinetics and pharmacodynamics.
合成方法
N-[(1R)-1-(4-Methoxy-3-methylphenyl)ethyl]prop-2-enamide can be synthesized from curcumin by a series of chemical reactions. The first step involves the conversion of curcumin to dihydrocurcumin, which is then reacted with 4-methoxy-3-methylbenzaldehyde to form the intermediate product. The intermediate product is then reacted with propargyl bromide to form the final product, N-[(1R)-1-(4-Methoxy-3-methylphenyl)ethyl]prop-2-enamide.
属性
IUPAC Name |
N-[(1R)-1-(4-methoxy-3-methylphenyl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-5-13(15)14-10(3)11-6-7-12(16-4)9(2)8-11/h5-8,10H,1H2,2-4H3,(H,14,15)/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAHMPJAEYDSUQM-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)NC(=O)C=C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)[C@@H](C)NC(=O)C=C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1R)-1-(4-Methoxy-3-methylphenyl)ethyl]prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

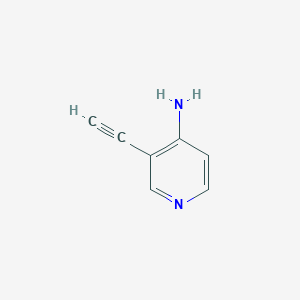
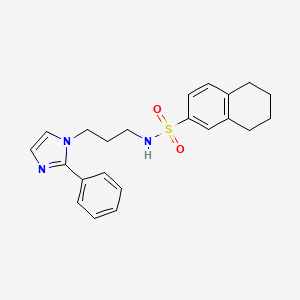
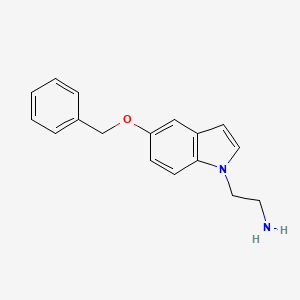
![Methyl 4-[(2-chloropyridin-3-yl)formamido]-4-methylpentanoate](/img/structure/B2740273.png)
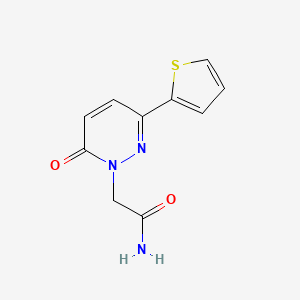
![6-[2-(Dimethylamino)pyrimidin-5-yl]-5-nitropiperidin-2-one](/img/structure/B2740277.png)
![Ethyl 2-(2-(2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamido)thiazol-4-yl)acetate](/img/structure/B2740278.png)

![4-[(2Z)-3-(naphthalen-1-yl)prop-2-enoyl]phenyl 4-methylbenzoate](/img/structure/B2740281.png)
![Tricyclo[2.2.1.02,6]heptan-1-ylmethanol](/img/structure/B2740282.png)
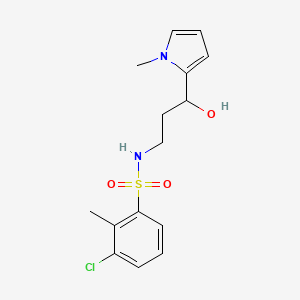
![tert-butyl N-[(3-methylphenyl)methyl]carbamate](/img/structure/B2740286.png)
![3-(3-chlorobenzo[b]thiophen-2-yl)-5-(cinnamylthio)-4-methyl-4H-1,2,4-triazole](/img/structure/B2740287.png)
